molecular formula C18H12N2O5 B2391348 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 74651-76-6

2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2391348
CAS No.: 74651-76-6
M. Wt: 336.303
InChI Key: RFHJNGVYBUZPOD-UHFFFAOYSA-N
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Description

The compound 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to as the "target compound") is a bis-phthalimide derivative featuring two isoindole-1,3-dione moieties linked via an oxyethyl (-OCH₂CH₂-) bridge. Phthalimide derivatives are widely studied for their applications in medicinal chemistry, polymer science, and organic synthesis due to their electron-deficient aromatic systems and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-25-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHJNGVYBUZPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCON3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound. Another common method involves the reaction of phthalimide with glycine methyl ester under basic conditions to produce the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted isoindole derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be easily detected and analyzed. Additionally, it can undergo conjugation with carboxyl linkers via peptide coupling reactions, making it a valuable building block for the development of protein degrader libraries .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of bis-heterocyclic derivatives with structural variations in linker groups, substituents, and appended functional groups. Below is a detailed comparison of its structural and physicochemical properties with six analogous compounds from the evidence:

Table 1: Structural and Molecular Comparison of Bis-Isoindole-dione Derivatives

Compound Name & CAS (if available) Molecular Formula Molecular Weight Linker/Substituent Type Key Features
Target compound (not specified in evidence) C₁₈H₁₂N₂O₅* 336.3 g/mol† Oxyethyl (-OCH₂CH₂-) Ether linkage enhances polarity
2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione (CAS 607-26-1) C₁₈H₁₂N₂O₄ 320.3 g/mol Ethyl (-CH₂CH₂-) Direct alkyl linker; lower oxygen content
Bis(2-phthalimidoethyl)amine (Synonyms: AC1L74VU) C₂₀H₁₆N₃O₄‡ 368.4 g/mol‡ Ethylamine (-CH₂CH₂NH-) Amine-containing linker; basicity potential
1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1H-indole-2,3-dione (CAS 303065-17-0) C₁₈H₁₂N₂O₄ 320.3 g/mol Ethyl + indole-2,3-dione Hybrid heterocyclic system
2-[3-(1,3-Dioxoisoindol-2-yl)-2-methoxypropyl]isoindole-1,3-dione (CAS 856832-79-6) C₂₂H₂₀N₂O₅ 392.4 g/mol Methoxypropyl (-OCH₂CH(CH₃)-) Branched linker with methoxy group
1,3-Dioxoisoindol-2-yl 3-(1,3-dioxoisoindol-2-yl)benzoate C₂₄H₁₄N₂O₇ 442.4 g/mol Aromatic ester (-COO-C₆H₄-) Conjugated ester bridge; extended π-system

*Calculated based on structural analysis.
†Estimated using atomic masses.
‡Derived from molecular formula in .

Key Findings:

Linker Flexibility and Polarity: The target compound's oxyethyl linker introduces an oxygen atom, increasing polarity compared to the ethyl-linked analog (CAS 607-26-1) . This may enhance solubility in polar solvents like DMSO or ethanol.

Electronic and Steric Effects :

  • The amine-containing linker in bis(2-phthalimidoethyl)amine provides a site for protonation, enabling pH-dependent solubility and coordination chemistry.
  • The aromatic ester bridge in the benzoate derivative extends conjugation, which could influence UV-Vis absorption properties and reactivity in photochemical applications.

Biological and Material Applications :

  • Hybrid systems like the indole-2,3-dione derivative (CAS 303065-17-0) combine phthalimide’s electron deficiency with indole’s aromaticity, making them candidates for optoelectronic materials or kinase inhibitors.
  • Ethyl-linked bis-phthalimides (CAS 607-26-1) are historically used as crosslinkers in polymer chemistry due to their thermal stability .

Biological Activity

The compound 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that belongs to the isoindole family. Its structural features include an ether linkage connecting two isoindole moieties and dioxo functional groups. This unique architecture contributes to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₂N₂O₅
  • Molecular Weight : Approximately 336.30 g/mol
  • CAS Number : 74651-76-6

The compound is notable for its potential applications in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have suggested that This compound possesses antimicrobial properties. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. The specific molecular targets involved in these processes remain an area of active investigation.

Enzyme Inhibition

Research has identified this compound as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-7 and MMP-13. These enzymes play crucial roles in extracellular matrix remodeling and are implicated in cancer metastasis and tissue remodeling. The following table summarizes the inhibitory activity against selected MMPs:

CompoundMMP TargetIC₅₀ (µM)
14iMMP-72.2
14iMMP-131.2

These findings suggest that the compound could be developed as a therapeutic agent for conditions involving excessive MMP activity, such as cancer and inflammatory diseases.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, the compound was tested against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC₅₀ values indicating significant potency compared to standard chemotherapeutic agents.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Q & A

What are the optimized synthetic routes for preparing 2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione, and how can purity be validated?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving phthalimide derivatives. For example, reacting 2-hydroxyethylphthalimide with chlorinated isoindole precursors under reflux in anhydrous solvents like dichloromethane or DMF, using catalysts such as triethylamine to promote reactivity . Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and elemental analysis. X-ray crystallography (as demonstrated in ) confirms molecular geometry and crystallinity, while TLC monitors reaction progress .

Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they highlight?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., ethyleneoxy bridge protons at δ 3.8–4.2 ppm) and carbonyl groups (δ 167–170 ppm) .
  • FT-IR : Strong absorbance at ~1700–1750 cm1^{-1} confirms dual phthalimide carbonyl stretches .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) validate the molecular formula (C18_{18}H12_{12}N2_2O6_6) and isotopic patterns .
  • X-ray Diffraction : Resolves bond angles and crystallographic packing, critical for confirming stereoelectronic effects .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in NMR or IR shifts) require cross-validation:

  • Computational Modeling : DFT calculations (B3LYP/6-311+G**) simulate NMR/IR spectra to identify conformational isomers or solvent effects .
  • 2D NMR Techniques : HSQC and HMBC correlate proton-carbon connectivity, resolving ambiguities in overlapping signals .
  • Crystallographic Validation : Single-crystal X-ray structures provide definitive bond-length and angle data to reconcile theoretical predictions .

What mechanistic pathways explain its reactivity as an acylating agent in biological systems?

Methodological Answer:
The compound’s phthalimide groups act as electron-deficient carbonyl centers, enabling nucleophilic attack by amines or thiols in proteins. Kinetic studies (e.g., stopped-flow spectrometry) quantify acylation rates, while LC-MS/MS identifies adducts formed with lysine residues . Competitive inhibition assays using thiol-reactive probes (e.g., iodoacetamide) differentiate between cysteine vs. lysine targeting . Computational docking (AutoDock Vina) models binding affinities to enzymes like monoamine oxidases (MAOs), aligning with ’s MAO inhibitor applications .

What strategies are recommended for analyzing its stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via UPLC-PDA at 254 nm.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (25°C).
  • Solid-State Stability : TGA/DSC analysis identifies hygroscopicity or polymorphic transitions affecting long-term storage .

How can researchers design experiments to investigate its potential as a MAO-B inhibitor?

Methodological Answer:

  • In Vitro Assays : Use recombinant human MAO-B with kynuramine as a substrate; measure inhibitory activity (IC50_{50}) via fluorescence (λex_{ex}=315 nm, λem_{em}=380 nm) .
  • Selectivity Profiling : Compare inhibition against MAO-A (placental isoform) to assess specificity.
  • Molecular Dynamics Simulations : CHARMM or GROMACS models predict binding mode stability in MAO-B’s flavin-binding pocket .

What advanced chromatographic methods are suitable for separating its enantiomers or degradation products?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase to resolve enantiomers.
  • HILIC-MS/MS : Hydrophilic interaction chromatography separates polar degradation products, with Q-TOF MS identifying fragment ions .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 ≥0.998), LOD/LOQ, and precision (%RSD <2%) .

How do structural modifications (e.g., substituting the ethyleneoxy bridge) impact its physicochemical properties?

Methodological Answer:

  • LogP Analysis : Replace the ethyleneoxy linker with polyethylene glycol (PEG) chains; measure partitioning in octanol-water systems to assess hydrophilicity.
  • Thermal Stability : DSC reveals melting point shifts (e.g., PEGylation reduces Tm by ~20°C).
  • Solubility Studies : Shake-flask method in PBS (pH 7.4) quantifies aqueous solubility improvements .

What experimental approaches validate its role in polymer crosslinking or material science applications?

Methodological Answer:

  • Rheometry : Monitor viscosity changes during crosslinking with diamine hardeners (e.g., hexamethylenediamine).
  • FT-IR Kinetics : Track carbonyl (C=O) peak reduction at 1700 cm1^{-1} during imide ring-opening.
  • Tensile Testing : ASTM D638 measures Young’s modulus improvements in polyimide films .

How can contradictory bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be systematically addressed?

Methodological Answer:

  • Dose-Response Curves : Use MTT assays across 5-log concentrations (1 nM–100 µM) to differentiate off-target vs. specific effects.
  • Transcriptomic Profiling : RNA-seq identifies upregulated apoptosis genes (e.g., BAX, CASP3) in cytotoxic doses.
  • In Silico Toxicity Prediction : ADMET Predictor™ flags potential hepatotoxicity or hERG channel binding .

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